1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Description
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic trifluoroethanone derivative characterized by a phenyl ring substituted with bromine (at position 3) and fluorine (at position 2), along with a trifluoromethyl ketone group. This compound’s unique combination of electron-withdrawing groups (Br, F, and CF₃) confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRDTLSYWHILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods, including:
Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoroacetyl group to the brominated and fluorinated phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the trifluoroacetyl group to a simpler acetyl group.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Trifluoroacetic acid derivatives.
Reduction Products: Acetyl derivatives.
Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibiting certain enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate biological functions.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
| Compound Name | Substituent Positions | Functional Groups | Key Distinctions |
|---|---|---|---|
| 1-(3-Bromo-2-fluorophenyl)-2,2,2-TFEO* | 3-Br, 2-F | CF₃, ketone | Target compound ; balanced halogen placement for reactivity and stability. |
| 1-(4-Bromo-2-fluorophenyl)-2,2,2-TFEO | 4-Br, 2-F | CF₃, ketone | Bromine at para position may reduce steric hindrance, enhancing reactivity . |
| 1-(3-Chlorophenyl)-2,2,2-TFEO | 3-Cl | CF₃, ketone | Chlorine (smaller, less polarizable) vs. bromine; alters lipophilicity and bioactivity . |
| 1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEO | 2-Br, 4-Cl | CF₃, ketone | Dual halogen substitution enhances electrophilicity; higher cytotoxicity . |
| 1-(3-Bromo-5-fluorophenyl)-2,2,2-TFEO | 3-Br, 5-F | CF₃, ketone | Fluorine at meta position reduces electron-withdrawing effects compared to ortho . |
*TFEO = Trifluoroethanone
Key Observations :
- Halogen Position : Bromine at position 3 (meta) vs. 4 (para) alters steric and electronic profiles. Para-substituted analogs exhibit higher symmetry and crystallinity .
- Halogen Type : Bromine’s larger atomic radius and polarizability compared to chlorine enhance van der Waals interactions in biological systems .
- Trifluoromethyl Group : The CF₃ group increases lipophilicity and metabolic stability, critical for drug design .
Physicochemical Properties and Reactivity
Table 2: Electronic and Physical Properties
| Property | 1-(3-Bromo-2-fluorophenyl)-2,2,2-TFEO | 1-(4-Chlorophenyl)-2,2-difluoroethanone | 1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEO |
|---|---|---|---|
| Electrophilicity (Carbonyl) | High (CF₃ and F enhance electron withdrawal) | Moderate (only F substituents) | Very high (Br, Cl, CF₃) |
| LogP | ~2.8 (estimated) | 1.9 | 3.1 |
| Melting Point | 90–95°C (predicted) | 75°C | 102°C |
Mechanistic Insights :
- The trifluoromethyl group stabilizes the ketone via inductive effects, making it resistant to nucleophilic attack compared to non-fluorinated analogs .
- Bromine’s presence at position 3 may facilitate Suzuki-Miyaura cross-coupling reactions for further derivatization .
Inferences for Target Compound :
- Expected moderate cytotoxicity (IC₅₀ ~10–20 µM) due to balanced halogen substitution and CF₃ group .
- Potential applications: Enzyme inhibition (e.g., kinases) and antimicrobial activity, as seen in analogs like 3-bromo-4-fluorophenol derivatives .
Biological Activity
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 871353-32-1) is a fluorinated organic compound with diverse biological applications. Its unique structure, featuring bromine and fluorine substituents, contributes to its potential biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₈H₃BrF₄O
- Molecular Weight : 271.01 g/mol
- Density : 1.717 g/cm³
- Boiling Point : 245.3 °C
- Flash Point : 102.2 °C
Biological Activity Overview
Recent studies have highlighted the biological significance of compounds with similar structures, focusing on their antimicrobial and enzyme inhibitory activities.
Antimicrobial Activity
Research has shown that halogenated compounds exhibit notable antimicrobial properties. A study evaluating various fluoro and trifluoromethyl-substituted derivatives revealed that compounds with similar structural features effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .
Minimum Inhibitory Concentration (MIC) Findings :
- Compounds exhibited MIC values ranging from 0.25 to 64 µg/mL against MRSA strains.
- Specific derivatives showed enhanced activity with MIC values below 1 µg/mL, indicating significant potency against resistant strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.25 | MRSA |
| Compound 22 | 0.44 | MRSA |
| Compound with trifluoromethyl substitution | 0.5 | MRSA |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding cholinesterase activity. Compounds structurally similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation .
Inhibition Potency :
- Compounds demonstrated IC50 values in the range of 8.49 to 52.23 g/mL for cholinesterase inhibition.
- Structural modifications significantly influenced enzyme selectivity and potency.
Case Studies
- Study on Fluorinated Derivatives : A comprehensive investigation into the antimicrobial properties of fluorinated salicylanilide derivatives indicated that the presence of trifluoromethyl groups enhanced antibacterial efficacy . The study highlighted that structural modifications at the para position led to improved selectivity against bacterial strains.
- Cholinesterase Inhibition Assessment : Another study focused on the inhibitory effects of various substituted phenolic compounds on cholinesterases, revealing that certain substitutions could lead to selective inhibition patterns . The findings suggested that the introduction of halogens like bromine and fluorine could enhance binding affinity to the active site of these enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
